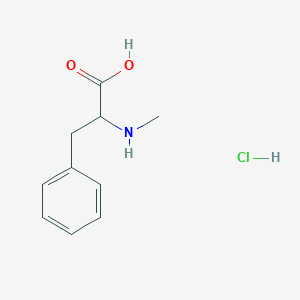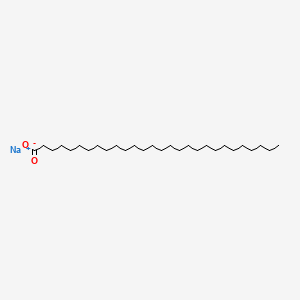
Sodium octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octacosanoate: is the sodium salt of octacosanoic acid, a long-chain fatty acid. It is commonly used as a nucleating agent in various polymer formulations, particularly in polyesters and polyamides . This compound plays a crucial role in enhancing the crystallization process of polymers, making it valuable in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octacosanoate can be synthesized through the neutralization of octacosanoic acid with sodium hydroxide. The reaction typically involves dissolving octacosanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting this compound is then purified through filtration and drying .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the use of high-purity octacosanoic acid and sodium hydroxide, with precise control over reaction parameters to ensure consistent product quality. The final product is often subjected to additional purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octacosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octacosanoic acid.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Octacosanoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Sodium octacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a nucleating agent to enhance polymer crystallization, particularly in thermoplastic polyurethanes.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in lipid-related disorders.
Industry: Utilized in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism by which sodium octacosanoate exerts its effects involves its role as a nucleating agent. It facilitates the formation of crystallization nuclei in polymers, leading to faster and more uniform crystallization. This effect is attributed to its ability to reduce the interfacial free energy barrier for nucleation, thereby increasing the crystallization rate and temperature .
Vergleich Mit ähnlichen Verbindungen
Octacosanoic acid: The parent compound, which is a long-chain fatty acid.
Sodium stearate: Another sodium salt of a long-chain fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure but with a shorter carbon chain.
Uniqueness: Sodium octacosanoate is unique due to its long carbon chain, which imparts distinct properties such as higher melting points and enhanced nucleating effects compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
25728-82-9 |
|---|---|
Molekularformel |
C28H55NaO2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
sodium;octacosanoate |
InChI |
InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
YKIBJOMJPMLJTB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)

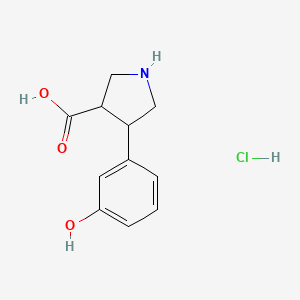
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
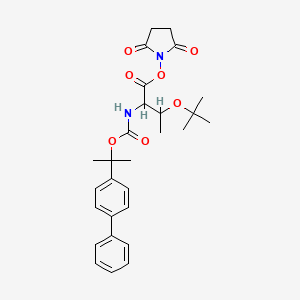
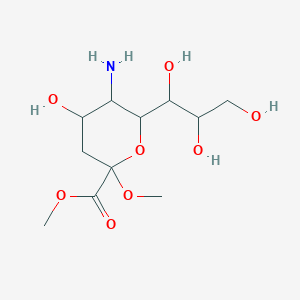
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
